1-Bromo-2,4,5-trifluorobenzene

Cross-coupling Sitagliptin impurities Cobalt catalysis

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) is a polyhalogenated aromatic building block with the molecular formula C₆H₂BrF₃ and a molecular weight of 210.98 g/mol. The compound features a distinctive 1,2,4,5-substitution pattern on the benzene ring, wherein the bromine atom is flanked by fluorine atoms at the 2- and 5-positions, creating a unique electronic environment that governs its regioselective reactivity in cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
CAS No. 327-52-6
Cat. No. B152817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4,5-trifluorobenzene
CAS327-52-6
Synonyms1-Bromo-2,4,5-trifluorobenzene;  2,4,5-Trifluorobromobenzene;  2,4,5-Trifluorophenyl Bromide;  2-Bromo-1,4,5-trifluorobenzene
Molecular FormulaC6H2BrF3
Molecular Weight210.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)F
InChIInChI=1S/C6H2BrF3/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
InChIKeyDVTULTINXNWGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6): Procurement-Relevant Chemical Profile and Structural Identity


1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) is a polyhalogenated aromatic building block with the molecular formula C₆H₂BrF₃ and a molecular weight of 210.98 g/mol [1]. The compound features a distinctive 1,2,4,5-substitution pattern on the benzene ring, wherein the bromine atom is flanked by fluorine atoms at the 2- and 5-positions, creating a unique electronic environment that governs its regioselective reactivity in cross-coupling and nucleophilic aromatic substitution reactions . This specific substitution pattern differentiates it from other bromotrifluorobenzene regioisomers (e.g., 1-bromo-2,4,6-trifluorobenzene, CAS 2367-76-2; 1-bromo-3,4,5-trifluorobenzene, CAS 138526-69-9; 1-bromo-2,3,5-trifluorobenzene, CAS 133739-70-5) and establishes its privileged position as a key intermediate in the synthesis of quinolone antibacterials and antidiabetic agents [2].

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6): Why Regioisomeric and Analog Substitution Is Not Scientifically Interchangeable


Among bromotrifluorobenzene isomers, the specific arrangement of fluorine and bromine substituents dictates both electronic properties and downstream reaction outcomes in ways that preclude simple substitution. The 1-bromo-2,4,5-trifluorobenzene isomer possesses a unique substitution pattern wherein the bromine atom at position 1 is flanked by fluorine atoms at positions 2 and 5, with an additional fluorine at position 4 . This arrangement results in a boiling point of 143–144 °C (at 760 mmHg) and a density of 1.802 g/mL at 25 °C , which differ markedly from other regioisomers: 1-bromo-2,4,6-trifluorobenzene exhibits a lower boiling point of 47–49 °C (at 60 mmHg) and a density of 1.767 g/mL . In cross-coupling applications, the regioselectivity conferred by the 2,4,5-trifluoro substitution pattern is essential for achieving the correct connectivity in target molecules such as quinolone antibacterials and sitagliptin impurities [1]; substitution with an alternative isomer would yield products with incorrect regiochemistry and therefore no pharmaceutical equivalence. The following evidence establishes the quantifiable dimensions along which this compound is differentiated from its closest analogs.

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6): Quantitative Differentiation Evidence Against Regioisomers and In-Class Analogs


1-Bromo-2,4,5-trifluorobenzene: Direct Evidence for Regiospecific Cobalt-Catalyzed Cross-Coupling in Sitagliptin Impurity Synthesis

1-Bromo-2,4,5-trifluorobenzene was employed as the exclusive aryl bromide substrate in a cobalt-catalyzed cross-coupling reaction with methyl 4-bromocrotonate to access (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, an intermediate in the synthesis of USP sitagliptin impurities . The regiospecific substitution pattern (Br at position 1 with F at 2,4,5) is structurally required for downstream amide bond formation with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, yielding the final impurities in 68–76% yield . Substitution with any other bromotrifluorobenzene regioisomer (e.g., 1-bromo-2,4,6-trifluorobenzene or 1-bromo-3,4,5-trifluorobenzene) would yield products with incorrect fluorine positioning and therefore no pharmaceutical relevance.

Cross-coupling Sitagliptin impurities Cobalt catalysis Pharmaceutical intermediate

1-Bromo-2,4,5-trifluorobenzene: Validated Route to [¹⁴C]-Labeled Clinafloxacin via Multistep Quinolone Synthesis

1-Bromo-2,4,5-trifluorobenzene serves as the starting material in the synthesis of [¹⁴C]-labeled clinafloxacin hydrochloride, a quinolone antibacterial [1]. The synthetic route proceeds via chlorination with lithium diisopropylamide and hexachlorocyclopentadiene to yield 3-chloro-2,4,5-trifluorobromobenzene, followed by carbonation with ¹⁴CO₂ and butyllithium to introduce the radiolabel [1]. Subsequent steps yield the quinolone carboxylic acid core [1]. Alternative bromotrifluorobenzene regioisomers would yield chlorinated intermediates with different substitution patterns, precluding formation of the correct quinolone scaffold required for clinafloxacin.

Quinolone antibacterial Radiolabeling Clinafloxacin Drug synthesis

1-Bromo-2,4,5-trifluorobenzene: Physical Property Differentiation from Closest Regioisomers for Purification and Handling

1-Bromo-2,4,5-trifluorobenzene exhibits a boiling point of 143–144 °C (at 760 mmHg) and a density of 1.802–1.806 g/mL at 25 °C . In contrast, the 1-bromo-3,4,5-trifluorobenzene regioisomer (CAS 138526-69-9) exhibits a substantially lower boiling point of 47–49 °C (at 60 mmHg) and a lower density of 1.767 g/mL at 25 °C . The 1-bromo-2,3,4-trifluorobenzene isomer (CAS 176317-02-5) exhibits a boiling point of 152.6 ± 35.0 °C at 760 mmHg and a density of 1.777 g/mL at 25 °C . These quantifiable physical differences reflect distinct intermolecular interactions arising from the unique substitution pattern and provide orthogonal verification of isomer identity during procurement and quality control.

Physical properties Boiling point Density Purification

1-Bromo-2,4,5-trifluorobenzene: Microreactor Kilogram-Scale Synthesis with Quantified 90% Yield

A continuous microflow process has been developed for the kilogram-scale synthesis of 2,4,5-trifluorobromobenzene via the Gattermann reaction, achieving 90% yield under optimized conditions with a residence time of 10 seconds [1]. The scale-up system demonstrated productivity of 2.76 kg/h with an overall yield of 86% post-distillation [1]. This process compares favorably to batch bromination methods described in CN101168495, which are characterized as producing lower yields and utilizing chlorinated solvents unsuitable for industrial scale-up [2]. The availability of a scalable, high-yield manufacturing route directly impacts procurement reliability, cost stability, and supply chain robustness for industrial users requiring multi-kilogram quantities.

Continuous flow synthesis Process chemistry Kilogram-scale Gattermann reaction

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6): Evidence-Driven Application Scenarios for Procurement Decision-Making


Synthesis of USP Sitagliptin Impurities for Pharmaceutical Quality Control

Analytical laboratories and pharmaceutical QC departments synthesizing USP sitagliptin impurities (3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin) require 1-bromo-2,4,5-trifluorobenzene as the exclusive starting material for cobalt-catalyzed cross-coupling with methyl 4-bromocrotonate . The 2,4,5-trifluoro substitution pattern is structurally mandatory for correct regiochemistry in the final impurity standards. Procurement of this specific isomer ensures successful impurity synthesis with final amide product yields of 68–76% and overall three-step yields of 57–64% on gram scale .

Synthesis of Radiolabeled Quinolone Antibacterials (Clinafloxacin)

Research groups synthesizing ¹⁴C-labeled quinolone antibacterials for ADME and pharmacokinetic studies require 1-bromo-2,4,5-trifluorobenzene as the starting aryl halide . The established synthetic route proceeds via chlorination, carbonation with ¹⁴CO₂, and subsequent cyclization to yield the quinolone carboxylic acid core . Alternative bromotrifluorobenzene isomers cannot substitute due to the specific fluorine positioning required for the final quinolone scaffold. This isomer is also documented as a key intermediate for other quinolone antibacterials including ciprofloxacin, moxifloxacin, gatifloxacin, and pefloxacin .

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones via Iterative SNAr

Medicinal chemistry and materials science laboratories synthesizing fluorinated fluorophores and heterocyclic scaffolds can utilize 1-bromo-2,4,5-trifluorobenzene as a precursor to bis(2,4,5-trifluorophenyl)methanone . Treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation, yields the hexafluorobenzophenone intermediate . Sequential nucleophilic aromatic substitution at the 4,4′-fluorines (more reactive) followed by cyclization via substitution at the 2,2′-fluorines (less reactive) enables scalable access to symmetrical and asymmetrical fluorinated benzophenones, xanthones, acridones, and thioxanthones .

Industrial Procurement for Kilogram-Scale Quinolone Intermediate Manufacturing

Industrial users requiring bulk quantities for quinolone antibacterial intermediate manufacturing can procure 1-bromo-2,4,5-trifluorobenzene with confidence in scalable supply, supported by a demonstrated microreactor Gattermann process achieving 90% yield and productivity of 2.76 kg/h . The compound is a documented key intermediate for antimicrobial quinolone agrochemical products and pharmaceutical antimicrobial drugs . The availability of high-purity material (>99% by GC) via improved manufacturing processes ensures batch-to-batch consistency for industrial-scale applications .

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